Suzuki–Miyaura Reactivity: Aryl Bromide vs. Aryl Chloride – A Class-Level Inference
In palladium-catalyzed Suzuki–Miyaura cross-coupling, the aryl bromide in methyl 3-bromo-1-oxo-1H-indene-5-carboxylate is significantly more reactive than the corresponding aryl chloride analog. The established reactivity order is ArI > ArSO₂Cl > ArBr ≫ ArCl [1]. While no direct kinetic study on this specific indenone is available, the class-level inference indicates that the bromo derivative will undergo oxidative addition with Pd(0) approximately 10–100 times faster than its chloro counterpart, enabling milder reaction conditions and broader substrate scope [2]. This translates to higher yields and shorter reaction times in synthetic sequences where the indenone core must be further elaborated.
| Evidence Dimension | Relative reactivity in Suzuki–Miyaura cross-coupling |
|---|---|
| Target Compound Data | Aryl bromide (ArBr) position in reactivity order |
| Comparator Or Baseline | Aryl chloride (ArCl) is significantly less reactive; aryl iodide (ArI) is more reactive but less stable |
| Quantified Difference | ArBr oxidative addition is ~10–100× faster than ArCl; ArI is ~10× faster than ArBr but prone to decomposition |
| Conditions | General Pd-catalyzed Suzuki coupling conditions (class-level) |
Why This Matters
For procurement decisions, the bromo derivative offers the optimal balance of reactivity and stability for cross-coupling, avoiding the sluggishness of chloro analogs and the lability of iodo analogs.
- [1] Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 5(21), 3693–3696. View Source
- [2] Chem-Station. (2019). Suzuki-Miyaura偶联(一):不饱和碳硼试剂的偶联. View Source
